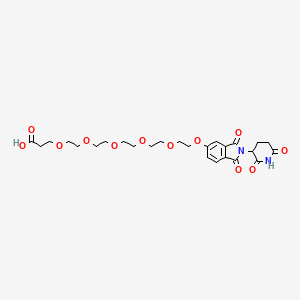

Thalidomide-5'-O-PEG5-C2-acid

Description

Evolution of Targeted Protein Degradation Strategies in Chemical Biology

The concept of targeted protein degradation has evolved significantly from its early conceptual stages. Initially, research focused on "molecular glues," small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. cellgs.comresearchgate.net The discovery of the mechanism of action of thalidomide (B1683933) as a molecular glue was a pivotal moment in the field. cellgs.comresearchgate.netnih.gov

This was followed by the development of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. cellgs.comnih.gov This modular design allows for a more rational and versatile approach to targeting specific proteins for degradation. nih.gov The field continues to advance with the development of novel E3 ligase ligands and innovative linker technologies to improve the efficacy, selectivity, and drug-like properties of protein degraders.

Fundamental Principles of the Ubiquitin-Proteasome System in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis. This intricate process involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin (B1169507) chain. This "tag" is then recognized by the proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides.

The ubiquitination process is carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is of particular importance as it provides the substrate specificity for the degradation process, recognizing and binding to specific target proteins. By hijacking this system, scientists can selectively target disease-causing proteins for destruction.

Cereblon (CRBN) as a Key E3 Ubiquitin Ligase in Contemporary Drug Discovery and Chemical Probe Development

Cereblon (CRBN) has emerged as a key E3 ubiquitin ligase in the field of targeted protein degradation. It is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govnih.gov The discovery that thalidomide and its derivatives (immunomodulatory drugs or IMiDs) exert their therapeutic effects by binding to CRBN and modulating its substrate specificity has been a major breakthrough. nih.govnih.gov

This understanding has led to the widespread use of CRBN as the E3 ligase of choice for the development of PROTACs. The recruitment of CRBN by a PROTAC brings the entire CRL4^CRBN^ complex into proximity with the target protein, leading to its ubiquitination and subsequent degradation. The well-characterized interaction between CRBN and thalidomide-based ligands provides a robust platform for the design of new protein degraders.

The Emergence of Thalidomide and its Derivatives as Cereblon E3 Ligase Modulators (CELMoDs)

Thalidomide, a drug with a controversial past, has been repurposed and its derivatives have been developed as powerful Cereblon E3 Ligase Modulators (CELMoDs). nih.gov These small molecules bind to CRBN and alter its substrate recognition, leading to the degradation of specific proteins, such as the transcription factors Ikaros and Aiolos, which are key targets in certain cancers. nih.gov

The development of CELMoDs has not only provided new therapeutic options but has also paved the way for the rational design of CRBN-recruiting PROTACs. The thalidomide scaffold serves as an effective "anchor" for one end of the PROTAC molecule, ensuring the recruitment of the CRBN E3 ligase to the target protein.

Thalidomide-5'-O-PEG5-C2-acid: A Building Block for Targeted Protein Degradation

This compound is a chemical compound designed as a building block for the synthesis of PROTACs. It incorporates the thalidomide moiety for binding to the E3 ligase Cereblon, connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid group.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2353563-48-9 |

| Molecular Formula | C26H34N2O12 |

| Molecular Weight | 566.56 g/mol |

| Structure | A thalidomide core linked to a PEG5 chain which terminates in a carboxylic acid. |

The Role of the PEG5 Linker

The linker component of a PROTAC is crucial for its activity, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The choice of linker length and composition can significantly impact the potency and selectivity of the degrader.

The PEG5 linker in this compound offers several advantages:

Flexibility and Length: The length of the PEG5 linker provides sufficient distance and flexibility for the thalidomide and the target protein ligand to bind to their respective proteins simultaneously, facilitating the formation of a stable ternary complex. Research has shown that linker length is a critical parameter for optimal degradation, and a PEG5 unit often provides a suitable length for many targets.

Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

The Terminal Carboxylic Acid

The terminal carboxylic acid group on the linker serves as a versatile chemical handle for conjugation. It can be readily coupled with an amine-containing ligand for a specific protein of interest through standard amide bond formation reactions. This modular approach allows for the relatively straightforward synthesis of a library of PROTACs targeting different proteins. lumiprobe.com

Detailed Research Findings

Studies on the structure-activity relationship of PROTACs have consistently highlighted the importance of the linker. For instance, research has shown that for a given target and E3 ligase, there is often an optimal linker length for maximal degradation. The use of a PEG linker, as in this compound, is a widely adopted strategy to achieve the desired physicochemical properties and spatial orientation for effective ternary complex formation. The design of this building block is therefore based on the accumulated knowledge and best practices in the field of PROTAC development.

Properties

Molecular Formula |

C26H34N2O12 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C26H34N2O12/c29-22-4-3-21(24(32)27-22)28-25(33)19-2-1-18(17-20(19)26(28)34)40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-6-5-23(30)31/h1-2,17,21H,3-16H2,(H,30,31)(H,27,29,32) |

InChI Key |

XQXFYBUPLSMVAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Architectural and Design Principles of Thalidomide 5 O Peg5 C2 Acid As a Protac Building Block

Structural Elucidation of Thalidomide-5'-O-PEG5-C2-acid Components

The rational design of this building block incorporates three distinct chemical entities: the thalidomide (B1683933) moiety, a polyethylene (B3416737) glycol (PEG5) spacer, and a terminal carboxylic acid. This tripartite structure provides the necessary functionalities to engage an E3 ligase, bridge the gap to a target protein, and offer a point of attachment for a target-specific ligand.

The Thalidomide Moiety: Foundation for CRBN E3 Ligase Engagement

The thalidomide component of the molecule serves as the critical E3 ligase-binding element. nih.gov Specifically, it targets Cereblon (CRBN), which is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgnih.gov The glutarimide (B196013) portion of the thalidomide structure is essential for this interaction, binding directly to CRBN. rsc.org This binding event is the first step in the PROTAC-mediated degradation pathway, recruiting the cellular ubiquitination machinery. nih.gov The interaction is highly specific, and even small modifications to the thalidomide structure can significantly impact binding affinity and subsequent degradation efficiency. researchgate.net The discovery of CRBN as the direct target of thalidomide and its analogs has been a pivotal moment in the advancement of targeted protein degradation. nih.govrsc.org

The Polyethylene Glycol (PEG5) Spacer: Influence on Linker Properties and Overall PROTAC Characteristics

Solubility and Permeability: PEG linkers are known for their hydrophilicity, which can improve the aqueous solubility of the PROTAC, a crucial factor for bioavailability. axispharm.comjenkemusa.com This increased water solubility can, however, sometimes negatively impact cell permeability. researchgate.net The balance between hydrophilicity and hydrophobicity is a key consideration in linker design to ensure the PROTAC can both dissolve in physiological fluids and cross cell membranes to reach its intracellular target. axispharm.comnih.gov

Flexibility and Conformation: The PEG5 linker provides significant conformational flexibility. researchgate.net This flexibility allows the PROTAC to adopt various spatial arrangements, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. axispharm.com

The Terminal Carboxylic Acid Functionality (C2-acid): A Versatile Handle for Bioconjugation

The molecule terminates in a short C2 alkyl chain with a carboxylic acid group. This functional group is a versatile chemical handle for attaching a ligand that specifically binds to the protein of interest (POI). nih.govlumiprobe.com The carboxylic acid can be readily activated to react with various functional groups on the POI ligand, such as primary amines, to form stable amide bonds. ub.edumedkoo.com This modular approach allows for the rapid synthesis of a library of PROTACs against different target proteins by simply coupling different POI ligands to the this compound building block. sigmaaldrich.cnnih.gov

Rational Design Considerations for Linkers in Targeted Protein Degraders

The linker component is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. precisepeg.comexplorationpub.com The design of the linker, including its length, flexibility, and chemical composition, is a key area of research in the field of targeted protein degradation.

Impact of Linker Length and Conformational Flexibility on Ternary Complex Formation

The length of the linker is a crucial parameter that dictates the ability of the PROTAC to induce a productive ternary complex. explorationpub.comresearchgate.net

Optimal Length: An optimal linker length allows the PROTAC to span the distance between the E3 ligase and the target protein, facilitating their interaction without introducing steric hindrance. explorationpub.com A linker that is too short may prevent the simultaneous binding of both proteins, while an overly long linker might lead to unproductive binding or a decrease in the stability of the ternary complex. explorationpub.comresearchgate.net Studies have shown that the optimal linker length can be target-dependent, often requiring empirical determination. nih.gov

Flexibility vs. Rigidity: Flexible linkers, like PEG chains, can explore a wider conformational space, which can be advantageous for initial ternary complex formation. researchgate.net However, excessive flexibility can also have an entropic cost upon binding. nih.gov In some cases, more rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to improved potency and selectivity. precisepeg.comacs.org

Role of Linker Composition and Hydrophilicity in Cellular Permeation and Degradation Efficacy

The chemical makeup of the linker significantly affects the physicochemical properties of the PROTAC, which in turn impacts its ability to enter cells and effectively degrade the target protein. nih.gov

Hydrophilicity and Cellular Uptake: The hydrophilicity imparted by the PEG5 linker can enhance the solubility of the PROTAC in aqueous environments. axispharm.comjenkemusa.com However, a high degree of polarity can hinder passive diffusion across the lipid bilayer of the cell membrane. nih.gov Therefore, a balance must be struck to ensure adequate solubility without compromising cell permeability. researchgate.net Studies have shown that the ability of a PROTAC to adopt folded conformations that shield its polar surface area can be correlated with higher cell permeability. acs.org

Metabolic Stability: The linker composition can also influence the metabolic stability of the PROTAC. semanticscholar.org Alkyl and PEG chains can be susceptible to metabolism by cellular enzymes. The introduction of more rigid or sterically hindered groups within the linker can sometimes improve metabolic stability. precisepeg.comsemanticscholar.org

Optimization of Linker Attachment Points on the Thalidomide Scaffold for Optimal CRBN Interaction

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. In the context of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the point of attachment of the linker to the thalidomide scaffold is a crucial determinant of the geometry and stability of this complex, and consequently, the efficiency of target protein degradation. rsc.orgnih.gov

Initial strategies for developing thalidomide-based PROTACs often involved modification at the 4-position of the phthalimide (B116566) ring, creating derivatives like 4-hydroxy-thalidomide, which could then be functionalized with a linker. However, extensive research has revealed that the precise point of linker attachment significantly influences the biological activity of the resulting PROTAC. nih.govresearchgate.net The linker's exit vector from the thalidomide scaffold dictates the orientation of the tethered target protein relative to the E3 ligase, which in turn affects the efficiency of ubiquitin transfer.

Studies have systematically explored various attachment points on the thalidomide scaffold to optimize CRBN engagement and PROTAC activity. These investigations have highlighted that even subtle changes in the linker's connection point can lead to substantial differences in the degradation of the target protein. For instance, altering the linker attachment from the nitrogen of the phthalimide to different positions on the aromatic ring can change the conformational presentation of the warhead (the part of the PROTAC that binds the target protein), thereby influencing the stability of the ternary complex.

Furthermore, the chemical nature of the linkage and the composition of the linker itself are intertwined with the attachment point optimization. nih.gov For example, an ether linkage from the 5-position of the phthalimide ring, as seen in this compound, provides a specific spatial orientation and flexibility that has been found to be effective in certain PROTAC constructs. The use of polyethylene glycol (PEG) chains as part of the linker can enhance solubility and provide the necessary length and flexibility to span the distance between CRBN and the target protein.

The choice of attachment point also has implications for the stability of the PROTAC molecule. Some positions on the thalidomide scaffold may be more susceptible to metabolic degradation or hydrolysis, which would lead to a shorter half-life of the PROTAC and reduced efficacy. nih.gov Therefore, the optimization of the linker attachment point is a multi-parameter problem that seeks to balance binding affinity, ternary complex geometry, and chemical stability.

Interactive Data Table: Impact of Linker Attachment on Thalidomide-Based PROTACs

| Thalidomide Analogue | Linker Attachment Point | Linker Type | Observed Effect on CRBN Interaction/PROTAC Activity | Reference |

|---|---|---|---|---|

| Pomalidomide Derivative | 4-amino group of phthalimide | Alkane chain | Commonly used, established activity. | nih.gov |

| Thalidomide Derivative | 5-position of phthalimide (via ether linkage) | PEG chain | Provides specific spatial orientation and flexibility. | tenovapharma.com |

| Lenalidomide (B1683929) Derivative | Phthalimide ring | Various | Lacks a carbonyl group in the phthalimide ring, potentially improving chemical and metabolic stability. | researchgate.net |

| Thalidomide Derivative | Glutarimide ring | Various | Less common due to the critical role of the glutarimide in CRBN binding, but explored for specific applications. | rsc.org |

Advanced Synthetic Methodologies for Thalidomide 5 O Peg5 C2 Acid and Its Derivative Conjugates

Synthetic Routes to the Thalidomide (B1683933) Core and its Selective Functionalization at the 5'-Position

The synthesis of the thalidomide core itself can be achieved through several established routes. A common method involves the reaction of phthalic anhydride (B1165640) with L-glutamic acid to form N-phthaloyl-DL-glutamic acid, which is then cyclized with a source of ammonia, such as ammonium (B1175870) acetate, to yield thalidomide. sci-hub.se Another approach utilizes the condensation of phthalic anhydrides with the appropriate amino acid followed by reaction with urea (B33335). nih.gov

For the creation of PROTACs, functionalization of the thalidomide scaffold is necessary to attach the linker. The 5'-position of the glutarimide (B196013) ring is a common point of attachment. nih.gov One strategy to achieve this involves the synthesis of 5'-substituted thalidomide analogs. For instance, Michael reaction can be employed to prepare the necessary amino acid precursors which are then condensed with phthalic anhydrides and reacted with urea to yield 5'-functionalized thalidomide derivatives. nih.gov Another method involves the bromination of glutethimide, a related compound, followed by a series of reactions including substitution with sodium azide (B81097), reduction, and subsequent reaction with phthalic anhydride to introduce functionality at the 5'-position. nih.gov More direct approaches can involve the use of a carboxyl derivative of thalidomide, such as FR259625, which can be used for further chemical modifications. rsc.org

Controlled Synthesis of Polyethylene (B3416737) Glycol (PEG) Linkers with Defined Oligomerization (PEG5)

The PEG linker plays a crucial role in a PROTAC's efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two ligands for optimal ternary complex formation. nih.govbiochempeg.comprecisepeg.com The synthesis of monodisperse PEG linkers, with a precise number of repeating units (oligomerization), is therefore highly desirable. rsc.org

Several strategies exist for the controlled synthesis of PEG oligomers. One common laboratory-scale method is the Williamson ether synthesis, where a deprotonated PEG alcohol reacts with an alkyl halide. This can be performed in a stepwise manner to build the desired chain length. nih.gov Solid-phase synthesis offers a more controlled and efficient approach for creating monodisperse PEGs. nih.gov In this method, a PEG monomer, often protected with a dimethoxytrityl (DMT) group at one end and activated with a tosyl group at the other, is sequentially added to a resin-bound starter unit. nih.gov The synthetic cycle typically involves deprotection of the DMT group, coupling with the next monomer, and capping of any unreacted sites. Cleavage from the solid support then yields the desired monodisperse PEG oligomer. nih.gov

For the synthesis of PEG5, one could start with a tetraethylene glycol monomer and perform a single addition of another activated ethylene (B1197577) glycol unit. Commercial availability of various PEG building blocks, such as PEG5-Tos, simplifies this process for researchers. medchemexpress.com

Introduction of the Carboxylic Acid Functionality (C2-acid) at the Terminal End of the PEG Linker

To enable conjugation to a protein of interest (POI) ligand, a reactive functional group is required at the terminus of the PEG linker. A carboxylic acid is a versatile handle for this purpose, allowing for the formation of stable amide bonds. nih.govnih.gov

The introduction of a carboxylic acid at the end of a PEG linker can be achieved through several synthetic routes. One common method involves starting with a PEG oligomer that has a terminal hydroxyl group. This hydroxyl group can be oxidized to a carboxylic acid using various oxidizing agents. Alternatively, a more direct approach is to use a protected bifunctional building block. For example, a PEG linker can be synthesized with a terminal protected amine or alcohol, which can then be deprotected and reacted with a molecule containing a carboxylic acid and a suitable reactive group, such as an activated ester or an alkyl halide. A common strategy involves the use of linkers like Azido-PEG4-C2-acid, where the azide provides a handle for "click chemistry" and the terminal carboxylic acid is ready for conjugation. medchemexpress.com For the specific "C2-acid" moiety, this implies the addition of a two-carbon unit bearing a carboxylic acid, which can be achieved by reacting the terminal hydroxyl of the PEG5 linker with a protected form of bromoacetic acid, followed by deprotection.

Chemistries for the Conjugation of Thalidomide-5'-O-PEG5-C2-acid to Target Protein Ligands for PROTAC Assembly

Once this compound is synthesized, the final step in PROTAC assembly is its conjugation to a ligand that binds to the target protein. nih.govnih.gov The choice of conjugation chemistry is critical to ensure a stable linkage and preserve the binding affinities of both the thalidomide and the POI ligand.

Amide Coupling Strategies Utilizing the Carboxylic Acid Terminus

The terminal carboxylic acid of this compound is most commonly utilized for amide bond formation with a primary or secondary amine on the POI ligand. nih.gov This is a robust and widely used reaction in medicinal chemistry. The carboxylic acid is typically activated in situ to facilitate the coupling reaction. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. More modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed for their high efficiency and mild reaction conditions. chemrxiv.orgnih.gov

Table 1: Common Amide Coupling Reagents

| Reagent | Description |

|---|---|

| DCC/EDC | Carbodiimide-based activators that facilitate amide bond formation. |

| HOBt/NHS | Additives used with carbodiimides to improve reaction efficiency and reduce side products. |

Application of Orthogonal Bioconjugation Chemistries (e.g., "Click Chemistry")

In addition to traditional amide coupling, orthogonal bioconjugation strategies, such as "click chemistry," have gained significant traction in PROTAC synthesis. oup.comnih.govresearchgate.net The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govmedchemexpress.com This approach offers high efficiency, selectivity, and compatibility with a wide range of functional groups.

For this strategy to be applied, one of the components (either the thalidomide-linker or the POI ligand) would be functionalized with an azide group, and the other with a terminal alkyne. For instance, an azido-functionalized thalidomide-PEG linker could be reacted with an alkyne-modified POI ligand. medchemexpress.com This modular approach allows for the rapid generation of PROTAC libraries with diverse linkers and ligands. nih.gov A notable advancement is the development of in-cell click-formed proteolysis-targeting chimeras (CLIPTACs), where the two precursor molecules are assembled within the cell. nih.gov

Table 2: Key "Click Chemistry" Reactions in PROTAC Synthesis

| Reaction | Description |

|---|---|

| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition, forming a stable triazole ring. |

Analytical and Purification Methodologies for Complex PROTAC Constructs

The synthesis of PROTACs often results in complex mixtures containing starting materials, intermediates, and the final product. Therefore, robust analytical and purification techniques are essential to isolate and characterize the desired PROTAC.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is the primary tool for both the analysis and purification of PROTACs. It allows for the separation of compounds based on their hydrophobicity, enabling the isolation of the pure PROTAC from less polar starting materials and more polar byproducts. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for confirming the identity of the synthesized PROTAC by providing its exact molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹H NMR, is used to elucidate the detailed chemical structure of the final PROTAC and confirm the successful conjugation of all three components.

Mechanistic Elucidation of Cereblon Mediated Protein Degradation Induced by Thalidomide Derived Ligands

Molecular Recognition and Binding Kinetics of Thalidomide (B1683933) with Cereblon (CRBN)

The initial step in the mechanism of action for thalidomide and its derivatives is their direct binding to Cereblon (CRBN), which functions as a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgnih.gov This interaction is highly specific and is a prerequisite for all subsequent downstream effects. nih.gov The binding occurs within a conserved hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govnih.govnih.gov

Studies have shown that the glutarimide (B196013) ring of the thalidomide structure is critical for this binding event, while the phthalimide (B116566) portion remains more solvent-exposed, allowing for modifications like the PEG5-C2-acid linker without abolishing the core interaction with CRBN. rsc.orgnih.gov The binding is also enantioselective, with the (S)-enantiomer of thalidomide fitting more snugly into the binding pocket and showing a higher affinity for CRBN compared to the (R)-enantiomer. nih.govbohrium.comyoutube.com The dissociation constants (Kd) for the interaction between immunomodulatory compounds (IMiDs) and the CRBN TBD are typically in the micromolar range. nih.gov

X-ray crystallography has provided high-resolution structures of the DDB1-CRBN complex bound to thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide. rsc.orgnih.govbohrium.com These structures reveal that CRBN consists of an N-terminal LON-like domain and a C-terminal thalidomide-binding domain (TBD). nih.govresearchgate.net The TBD is where the ligand binds, in a pocket that would otherwise be occupied by endogenous substrates. nih.govbohrium.com

Upon ligand binding, CRBN undergoes a significant allosteric rearrangement. nih.govlander-lab.com Cryo-electron microscopy analyses show that in its unbound (apo) state, CRBN exists in a predominantly "open" conformation. nih.govbiorxiv.org The binding of a thalidomide-derived ligand is necessary and sufficient to trigger a conformational shift to a "closed" state. nih.govlander-lab.combiorxiv.org This change involves the TBD moving closer to the Lon domain, a transition stabilized by a sensor loop adopting a β-hairpin fold and a portion of the CRBN N-terminus becoming ordered to support the closed structure. nih.govbiorxiv.org This "closed" conformation is the one competent for recruiting new protein substrates (neosubstrates). biorxiv.org

The binding of the thalidomide moiety to CRBN is governed by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The glutarimide ring fits into a specific pocket formed by three key tryptophan residues, often referred to as the "tri-tryptophan pocket". rsc.orgnih.gov

Key interacting residues within the CRBN binding pocket have been identified through structural and mutagenesis studies.

| Interacting Residue | Role in Binding | Reference |

| Tyrosine 384 (Y384) | Substitution with alanine (B10760859) abrogates ligand binding. | rsc.orgnih.gov |

| Tryptophan 386 (W386) | Part of the crucial tri-tryptophan pocket; substitution with alanine abrogates ligand binding. | rsc.orgnih.govnih.gov |

| Tryptophan 380 (W380) | A key residue of the binding pocket; its mutation to alanine completely abolishes ligand binding. | nih.gov |

| Tryptophan 400 (W400) | Forms part of the hydrophobic pocket and engages in hydrogen bonding with neosubstrates. | nih.govacs.org |

| Phenylalanine 402 (F402) | Contributes to the hydrophobic binding pocket. | nih.gov |

| Histidine 357 (H357) | Forms hydrogen bonds with the recruited neosubstrate. | acs.org |

| Asparagine 351 (N351) | Forms hydrogen bonds with the recruited neosubstrate. | acs.org |

These residues create a precise environment where the glutarimide ring of the ligand is recognized, anchoring the molecule to CRBN and presenting a new surface for protein-protein interactions. rsc.orgnih.gov

Dynamics of Ternary Complex Formation and its Role in Degradation Efficiency

The formation of a stable ternary complex, consisting of the E3 ligase (CRBN), the thalidomide-derived ligand, and the neosubstrate, is a critical determinant of degradation efficiency. nih.govacs.org The stability of this complex is not merely the sum of the two binary interactions (ligand-CRBN and ligand-neosubstrate) but is often enhanced by favorable protein-protein interactions at the newly formed interface. nih.gov This phenomenon is known as positive cooperativity and is beneficial for effective protein degradation. acs.orgyoutube.com

Cryo-EM studies have revealed that neosubstrates like Ikaros only associate stably with the "closed" conformation of CRBN, which is induced by ligand binding. biorxiv.org This underscores the importance of the ligand-induced conformational change in creating a competent binding surface for the neosubstrate. lander-lab.combiorxiv.org Biophysical methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Resonance Energy Transfer (FRET) are used to study the kinetics and thermodynamics of ternary complex formation. dundee.ac.uk The rate and stability of ternary complex formation directly correlate with the speed and extent of subsequent protein degradation. youtube.com Therefore, optimizing the chemistry of the ligand to promote stable and cooperative ternary complex formation is a key goal in the development of more potent and selective protein degraders. chempartner.comnih.gov

Regulatory Mechanisms of the Ubiquitin-Proteasome System in the Context of PROTAC-Mediated Degradation

Proteolysis-targeting chimeras (PROTACs) that utilize thalidomide derivatives, such as the building block "Thalidomide-5'-O-PEG5-C2-acid," function by hijacking the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The efficiency and specificity of this process are not solely dependent on the PROTAC's binding affinities but are intricately regulated by the dynamic and multi-component nature of the UPS itself. The thalidomide moiety of the PROTAC engages Cereblon (CRBN), a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govresearchgate.net This engagement initiates a cascade of events leading to the ubiquitination and subsequent degradation of the target Protein of Interest (POI). However, several layers of regulation within the UPS dictate the ultimate efficacy of this induced degradation.

The fundamental mechanism relies on the PROTAC's ability to form a productive ternary complex between the POI and the E3 ligase. sigmaaldrich.cn Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. nih.gov The formation of a polyubiquitin (B1169507) chain, typically linked via lysine 48 (K48), serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein. cellgs.com The PROTAC molecule, being a catalyst, is then released to engage another POI and E3 ligase. cellgs.com

The success of this catalytic cycle is governed by several regulatory checkpoints within the UPS.

E3 Ligase Complex Integrity and Availability: The abundance and proper assembly of the recruited E3 ligase complex are paramount. For thalidomide-based PROTACs, the CRL4^CRBN^ complex must be functional. This complex consists of multiple components, including the scaffold protein CUL4A, the RING box protein RBX1, DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN. nih.gov Genetic alterations, such as mutations or downregulation in any of these components, can impair the ligase's activity and thus confer resistance to the PROTAC. For instance, cancer cells have been shown to acquire resistance to CRBN-based PROTACs through the loss of CRBN expression. jenkemusa.com

The Role of Deubiquitinases (DUBs): Protein ubiquitination is a reversible process, counter-regulated by deubiquitinating enzymes (DUBs). lumiprobe.com The human genome encodes nearly 100 DUBs that can cleave ubiquitin chains from substrates, thereby rescuing them from proteasomal degradation. lumiprobe.com The net level of POI degradation achieved by a PROTAC is determined by the dynamic equilibrium between the E3 ligase's ubiquitination rate and the DUBs' deubiquitination rate. If a POI is rapidly deubiquitinated, the efficiency of the PROTAC will be diminished. This opposing action represents a significant intrinsic regulatory mechanism and a potential pathway for acquired resistance if DUB activity towards the POI is enhanced. researchgate.net

Cellular Factors and Ternary Complex Stability: The subcellular localization of the POI and the E3 ligase can influence PROTAC efficacy. nih.gov A PROTAC will be most effective if both the target and the ligase are accessible within the same cellular compartment. Furthermore, the linker component of the PROTAC, in this case, a polyethylene (B3416737) glycol (PEG) chain, plays a critical role. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex. nih.gov An improperly sized linker can lead to steric hindrance or an unfavorable orientation that prevents efficient ubiquitin transfer. nih.gov Research on various PROTACs has shown that linker composition (e.g., PEG versus alkyl chains) can significantly impact degradation potency, suggesting the linker is not merely a passive spacer but can influence the protein-protein interactions within the ternary complex. nih.govbroadpharm.com

Mechanisms of Acquired Resistance: Prolonged exposure to a PROTAC can lead to the development of resistance in target cells. These resistance mechanisms often converge on the impairment of the specific ubiquitin transfer pathway being hijacked.

Downregulation or Mutation of E3 Ligase Components: As mentioned, the most direct path to resistance for a thalidomide-based PROTAC is the loss of functional CRBN. jenkemusa.com Similarly, mutations in other components of the CRL4^CRBN^ complex, such as CUL4A or DDB1, can also disrupt its function and lead to resistance. researchgate.net

Impairment of the E2-conjugating Enzyme: Studies have identified that resistance to CRBN-engaging degraders can also be related to the loss of specific E2 enzymes, such as UBE2G1, which are responsible for charging the E3 ligase with ubiquitin. researchgate.net

Upregulation of Counter-Regulatory Pathways: Increased expression or activity of specific DUBs that act on the target protein can counteract the PROTAC's effect, leading to a resistant phenotype.

These regulatory layers highlight the complexity of the cellular response to PROTAC-mediated degradation. The efficacy of a PROTAC utilizing a "this compound" warhead would therefore be dependent not just on its intrinsic chemical properties but also on the cellular context, including the expression levels and functional status of numerous UPS components.

Data Tables

Table 1: Key Components of the Ubiquitin-Proteasome System in PROTAC-Mediated Degradation

| Component | Class | Role in Thalidomide-Based PROTAC Action | Regulatory Significance |

| Cereblon (CRBN) | E3 Substrate Receptor | Direct binding target of the thalidomide moiety. nih.gov | Essential for PROTAC activity. Loss or mutation leads to resistance. jenkemusa.com |

| CUL4A, DDB1, RBX1 | E3 Ligase Components | Form the CRL4^CRBN^ complex with CRBN. nih.gov | Integrity of the entire complex is required for ubiquitin ligase activity. |

| E1 Activating Enzyme | Enzyme | Activates ubiquitin in an ATP-dependent manner. nih.gov | The initial step in the ubiquitination cascade. |

| E2 Conjugating Enzyme | Enzyme | Receives activated ubiquitin from E1 and transfers it to the E3 ligase. nih.gov | Specific E2s may be preferentially used; their loss can cause resistance. researchgate.net |

| Ubiquitin | Protein Tag | Transferred onto the target protein to form polyubiquitin chains. cellgs.com | K48-linked chains are the primary signal for proteasomal degradation. |

| Deubiquitinases (DUBs) | Enzymes | Remove ubiquitin from the target protein. lumiprobe.com | Counteract PROTAC activity; can be a source of resistance. |

| 26S Proteasome | Protease Complex | Recognizes polyubiquitinated proteins and degrades them. sigmaaldrich.cn | The final step of the degradation pathway. |

Table 2: Influence of Linker Properties on PROTAC Efficacy (General Findings)

| Linker Property | Observation | Implication for Regulation | Reference |

| Linker Length | Too short: Steric clashes prevent ternary complex formation. Too long: Inefficient proximity between POI and E3 ligase. Optimal length is target-dependent. | The geometry of the ternary complex is critical for efficient ubiquitin transfer. | nih.gov |

| Linker Composition (PEG vs. Alkyl) | PEG linkers can improve solubility and provide beneficial interactions. However, replacing an alkyl linker with a PEG linker has also been shown to inhibit activity in some cases. | The linker is not an inert spacer; its chemical nature can directly influence the stability and productivity of the ternary complex. | nih.govbroadpharm.com |

| Linker Attachment Point | Altering the point of connection on the POI ligand or E3 ligand can dramatically alter degradation potency and even selectivity between related proteins. | Fine-tunes the orientation of the POI relative to the E3 ligase, affecting which lysine residues are available for ubiquitination. | broadpharm.com |

Preclinical in Vitro Pharmacological and Biological Characterization of Thalidomide 5 O Peg5 C2 Acid Derived Protacs

Quantitative Assessment of Target Protein Degradation in Cellular Models

The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context. This is quantified through a series of meticulous experiments designed to measure the extent and rate of protein knockdown.

Dose-Response and Time-Course Studies of Protein Knockdown in Cell Lines

To characterize a novel PROTAC, researchers first establish its potency and degradation kinetics. Dose-response studies are performed by treating a relevant cell line with increasing concentrations of the PROTAC for a fixed period. The goal is to determine key parameters such as the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation observed). oup.com

Time-course studies complement this by treating cells with a fixed, effective concentration of the PROTAC and measuring protein levels at various time points. This reveals how quickly the degradation occurs and the duration of the effect. For example, studies on the BRD4-targeting PROTAC ARV-825, which utilizes a CRBN ligand and a PEG-containing linker, demonstrated near-complete BRD4 degradation within 6 hours of treatment, with the effect maintained for up to 24 hours. nih.gov

These quantitative assessments are crucial for comparing the efficacy of different PROTAC designs and for selecting lead candidates for further development.

Table 1: Representative Dose-Response and Time-Course Data for a Thalidomide-Based PROTAC This table presents illustrative data based on findings for potent thalidomide-based PROTACs like ARV-825 and others.

| Parameter | Value | Description |

| DC₅₀ | <1 nM - 300 nM | The half-maximal degradation concentration; a measure of potency. Potent degraders often show DC₅₀ values in the low nanomolar range. nih.govnih.gov |

| Dₘₐₓ | >75% | The maximal level of protein degradation achieved. |

| Time to Dₘₐₓ | 2 - 8 hours | The time required to reach maximum degradation at a given concentration. nih.govbiorxiv.org |

| Duration of Effect | >24 hours | The length of time significant protein knockdown is maintained after initial treatment. nih.gov |

Application of Western Blotting and Quantitative Proteomics for Degradation Profiling

Western blotting is a cornerstone technique for visualizing and quantifying the degradation of a specific target protein. youtube.com Following treatment with a PROTAC derived from Thalidomide-5'-O-PEG5-C2-acid, cell lysates are prepared and subjected to gel electrophoresis to separate proteins by size. An antibody specific to the target protein is then used to detect its presence. A reduction in the band intensity corresponding to the target protein, relative to an untreated control and a loading control (like tubulin or GAPDH), provides direct evidence of degradation. researchgate.netbiorxiv.org

For a global, unbiased view of a PROTAC's specificity, quantitative proteomics is employed. nih.gov Methods like mass spectrometry (MS) can analyze the entire proteome of cells treated with the PROTAC versus control cells. nih.gov This powerful approach not only confirms the degradation of the intended target but also identifies any "off-target" proteins that are unintentionally degraded, providing a comprehensive degradation profile. nih.govnih.gov

Evaluation of Target Protein Selectivity and Off-Target Degradation

A critical aspect of PROTAC characterization is ensuring that it selectively degrades the intended POI with minimal impact on other proteins. The thalidomide (B1683933) moiety itself is known to act as a "molecular glue," inducing the degradation of native CRBN substrates, often referred to as neosubstrates. researchgate.net These include several zinc-finger (ZF) transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. researchgate.netnih.gov

Therefore, a key challenge in designing thalidomide-based PROTACs is to minimize this inherent off-target activity. Research has shown that modifying the thalidomide structure, for instance by adding substituents at the C5 position of the phthalimide (B116566) ring, can significantly reduce the degradation of these ZF proteins. nih.govbiorxiv.org When characterizing a PROTAC derived from this compound, it is essential to use quantitative proteomics to profile its effects on these known neosubstrates. A successful PROTAC will show high potency for the intended target while sparing these off-targets. nih.govnih.gov

Table 2: Illustrative Selectivity Profile for a Thalidomide-Based PROTAC This table shows hypothetical proteomics data comparing the degradation of an intended target versus known thalidomide neosubstrates.

| Protein | Percent Degradation (at 100 nM) | Role |

| Target Protein (e.g., BTK, SHP2) | >90% | Intended Target |

| IKZF1 (Ikaros) | <10% | Off-Target Neosubstrate |

| IKZF3 (Aiolos) | <10% | Off-Target Neosubstrate |

| GSPT1 | <5% | Off-Target Neosubstrate |

| SALL4 | <5% | Off-Target Neosubstrate |

Mechanistic Validation of PROTAC Activity in Cellular Systems

To confirm that a PROTAC functions through the intended mechanism—namely, the formation of a ternary complex leading to ubiquitin-proteasome-mediated degradation—several mechanistic assays are performed.

Dependence on CRBN Expression and Activity

The activity of a PROTAC derived from this compound should be entirely dependent on the presence and function of its E3 ligase, CRBN. This is typically validated using genetic approaches. For instance, researchers can compare the PROTAC's activity in standard cancer cell lines versus isogenic cell lines where the CRBN gene has been knocked out using CRISPR technology. The PROTAC should fail to degrade its target in the CRBN-knockout cells. researchgate.net An alternative approach is to use a control compound where the thalidomide moiety is chemically modified (e.g., N-methylation) to prevent it from binding to CRBN; this inactive control should not induce degradation. biorxiv.orgnih.gov

Requirement for Ubiquitination and Proteasomal Activity

The PROTAC mechanism culminates in the degradation of the target protein by the 26S proteasome. rsc.org To prove this dependency, cells are co-treated with the PROTAC and a specific inhibitor of the ubiquitin-proteasome system.

Commonly used inhibitors include:

Proteasome inhibitors (e.g., MG-132, Bortezomib): These agents block the proteolytic activity of the proteasome. If the PROTAC-induced degradation is rescued (i.e., the target protein level is restored) in the presence of a proteasome inhibitor, it confirms the involvement of this pathway. biorxiv.orgyoutube.com

Neddylation inhibitors (e.g., MLN-4924): The activity of Cullin-RING ligases, including the CRL4-CRBN complex, requires a post-translational modification called neddylation. Inhibiting this process with a compound like MLN-4924 will inactivate the E3 ligase complex. Rescue of the target protein from degradation upon co-treatment with a neddylation inhibitor provides strong evidence that the PROTAC acts via a Cullin-RING ligase. biorxiv.orgnih.gov

Successful completion of these mechanistic studies provides definitive proof that the PROTAC functions by hijacking the CRL4-CRBN E3 ligase to induce proteasomal degradation of the target protein. nih.govresearchgate.net

Biophysical and Biochemical Assays for Ternary Complex Formation and Stability

The formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein, and an E3 ligase, is a critical prerequisite for successful protein degradation. nih.gov Several biophysical and biochemical techniques are employed to detect and characterize this complex, providing insights into its stability and the thermodynamics of its formation.

Co-Immunoprecipitation and Microscale Thermophoresis (MST) for Complex Detection

Co-Immunoprecipitation (Co-IP) is a widely used technique to verify the formation of the ternary complex within a cellular environment. In this assay, cells are treated with the this compound derived PROTAC. Subsequently, an antibody targeting either the protein of interest or a tagged component of the E3 ligase complex (e.g., His-tagged CRBN) is used to pull down the protein it recognizes. chempartner.com If a ternary complex has formed, the other components (the PROTAC and the second protein) will be pulled down as well. The presence of these components in the immunoprecipitated sample, typically detected by Western blotting, confirms the formation of the ternary complex in situ.

Microscale Thermophoresis (MST) is a powerful, solution-based method for quantifying biomolecular interactions. nih.govnih.gov It measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding. nih.govnih.gov In the context of PROTACs, one of the binding partners (e.g., the target protein or the E3 ligase) is fluorescently labeled. The addition of the PROTAC and the third component leads to the formation of the larger ternary complex, causing a significant change in the thermophoretic movement of the labeled protein. nih.gov By titrating one component against the other two, the binding affinities (Kd values) for the formation of the ternary complex can be determined. nih.gov This provides quantitative data on the stability of the complex.

A key advantage of MST is its low sample consumption and its ability to perform measurements in complex biological liquids, closely mimicking physiological conditions. nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. khanacademy.org This allows for the determination of the key thermodynamic parameters of binding: the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). khanacademy.org From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. In a typical ITC experiment for a PROTAC, the target protein would be in the sample cell, and the PROTAC and E3 ligase would be sequentially or simultaneously titrated into the cell. The resulting thermogram provides a detailed picture of the binding thermodynamics of the ternary complex formation. This information is invaluable for understanding the driving forces behind complex formation, whether it is enthalpically or entropically driven. khanacademy.org

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.gov One of the interacting molecules (e.g., the E3 ligase) is immobilized on a sensor chip surface. bio-rad.com The PROTAC and the target protein are then flowed over the surface. The binding of these molecules to the immobilized partner causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. bio-rad.com SPR allows for the determination of both the association (on-rate) and dissociation (off-rate) kinetics of the binding events. nih.gov This provides a detailed understanding of the stability and lifetime of the ternary complex. Modern SPR instruments offer high throughput, enabling the rapid screening and characterization of a library of PROTACs to identify candidates with optimal binding kinetics for inducing protein degradation. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derived PROTACs

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of PROTACs derived from this compound. These studies systematically modify the different components of the PROTAC—the E3 ligase ligand, the linker, and the target protein ligand—to understand how these changes affect the biological activity, primarily the degradation of the target protein. nih.gov

Influence of Linker Length and Composition (e.g., PEGylation) on Degradation Efficacy

The length of the linker is a critical parameter that needs to be optimized for each specific target protein and E3 ligase pair. nih.gov An optimal linker length facilitates the productive interaction between the E3 ligase and the target protein, leading to efficient ubiquitination and subsequent degradation. nih.gov Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. For instance, in some systems, PROTACs with intermediate linker lengths have exhibited reduced potency compared to those with shorter or longer linkers. nih.gov This highlights the necessity of empirical testing to determine the ideal linker length for a given system. nih.gov

Table 1: Impact of Linker Modification on PROTAC Activity

| Linker Modification | Effect on PROTAC Properties | Consequence for Degradation | Reference |

|---|---|---|---|

| Varying Linker Length | Alters the distance and orientation between the target protein and E3 ligase. | Can either enhance or diminish the stability of the ternary complex, directly impacting degradation efficiency. Optimal length is target-dependent. | nih.gov |

| PEGylation | Increases hydrophilicity and solubility. Can influence cell permeability. | Often improves pharmacokinetic properties and can lead to enhanced degradation efficacy. | jenkemusa.com |

| Alkyl Chains | Increases lipophilicity. | Can affect membrane permeability and intracellular concentration. | nih.gov |

Impact of Target Ligand Choice on the Degradation Profile and Potency

The choice of the ligand that binds to the target protein is a cornerstone of PROTAC design and profoundly influences the degradation profile and potency. The affinity of the ligand for the target protein is a significant factor, as it is one of the determinants of ternary complex formation. nih.gov However, high binary affinity for the target protein does not always translate to the most effective degradation.

The specific binding mode of the target ligand can dictate the orientation of the target protein within the ternary complex. This orientation is crucial for presenting the appropriate lysine (B10760008) residues on the target protein's surface to the E3 ligase for ubiquitination. A ligand that binds with high affinity but orients the protein unfavorably for ubiquitination will result in a less potent PROTAC.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Thalidomide | chempartner.comnih.govresearchgate.netnih.gov |

| Lenalidomide (B1683929) | nih.govchempartner.comnih.govnih.govnih.gov |

| Pomalidomide | nih.govnih.govjenkemusa.comnih.govnih.govnih.gov |

| CC-885 | chempartner.comnih.gov |

| Cmpd-001 | chempartner.com |

| Cmpd-002 | chempartner.com |

| Cmpd-003 | chempartner.com |

| Cmpd-004 | chempartner.com |

| Cmpd-005 | chempartner.com |

| Cmpd-006 | chempartner.com |

| CK1α | chempartner.comnih.gov |

| PROTAC1 | nih.gov |

| PROTAC2 | nih.gov |

| PROTAC3 | nih.gov |

| PROTAC4 | nih.gov |

| TAS-205 | nih.gov |

| TFC-007 | nih.gov |

| JQ1 | nih.gov |

| GSPT1 | nih.gov |

| Ikaros | nih.gov |

| MDM2 | nih.govresearchgate.net |

| KT-253 | nih.gov |

| LCL-161 | nih.gov |

| Bestatin | nih.gov |

| MV1 | nih.gov |

| BI-3802 | researchgate.net |

| BCL6 | researchgate.net |

| SIAH1 | researchgate.net |

| IKZF1 | nih.gov |

| IKZF3 | nih.gov |

| E7820 | nih.gov |

Emerging Research Directions and Future Perspectives in Protac Development Utilizing Crbn Ligands

Design of PROTACs with Enhanced Potency, Selectivity, and Novel Pharmacological Properties

The rational design of PROTACs is crucial for achieving high potency and selectivity. The use of well-defined building blocks like Thalidomide-5'-O-PEG5-C2-acid is instrumental in this process. The thalidomide (B1683933) component serves as the "anchor" that binds to the CRBN E3 ligase. explorationpub.comresearchgate.net The potency and selectivity of the final PROTAC are not solely dependent on the affinity of its two ends for their respective proteins but also on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). dundee.ac.uk

Modifications to the thalidomide core can alter its binding affinity and the recruitment of neosubstrates, which can be leveraged to reduce potential off-target effects. nih.gov Furthermore, the linker connecting the thalidomide moiety to the target protein ligand plays a critical role. In this compound, the specific attachment point and the PEG5 linker are designed to optimize the spatial orientation and distance between the target protein and CRBN, which is a key determinant of degradation efficiency. nih.govnih.gov By fine-tuning these elements, researchers can develop PROTACs with enhanced degradation capabilities and novel pharmacological profiles, such as improved cell permeability and metabolic stability. precisepeg.comescholarship.org The catalytic nature of PROTACs means that low, substoichiometric concentrations can be highly effective, a significant advantage over traditional occupancy-based inhibitors. explorationpub.com

Exploration of Alternative E3 Ligases Beyond Canonical CRBN and VHL for Expanding Degradable Proteome

While CRBN and von Hippel-Lindau (VHL) are the most extensively used E3 ligases in PROTAC development, the human proteome contains over 600 E3 ligases. nih.govresearchgate.net The exploration of this vast repertoire is a major frontier in the field, aiming to expand the range of proteins that can be targeted for degradation. researchgate.net Different E3 ligases have distinct expression patterns across tissues and cells, which could be exploited to create tissue-selective PROTACs, potentially reducing side effects.

Recruiting alternative ligases such as MDM2, cIAP, RNF4, and RNF114 has already shown promise. researchgate.net The development of ligands for new E3 ligases is a significant challenge but holds the potential to overcome resistance mechanisms that may emerge against CRBN- or VHL-based degraders. researchgate.netacs.org Methodologies like CRISPR-activation platforms are being developed to screen for and validate novel E3 ligases that can be harnessed for targeted protein degradation. technologypublisher.com Although this compound is specifically designed to recruit CRBN, the broader research context emphasizes a move towards a more diverse palette of E3 ligases to unlock the full therapeutic potential of the PROTAC technology.

Application of Advanced Linker Technologies and Modalities in PROTAC Design

Key features of the linker in this compound include:

PEG5 (Polyethylene Glycol, 5 units): The PEG chain significantly increases the hydrophilicity and water solubility of the PROTAC, which can improve its pharmacokinetic profile. precisepeg.comjenkemusa.com The length of the linker is crucial; it must be long enough to prevent steric hindrance between the target protein and the E3 ligase but not so long that it fails to induce a stable ternary complex. nih.gov PEG linkers offer a systematic way to vary this length to find the optimal distance for efficient degradation. nih.govbroadpharm.com

C2-acid (Two-carbon carboxylic acid): The terminal carboxylic acid serves as a versatile chemical handle. It allows for straightforward and robust conjugation to a primary or secondary amine on the target-binding ligand via amide bond formation. broadpharm.com This modular approach facilitates the rapid synthesis of PROTAC libraries to screen for optimal degrader molecules. broadpharm.com

The choice of linker composition, length, and attachment points can profoundly impact a PROTAC's cell permeability, degradation selectivity, and potency, making linker technology a central focus of modern PROTAC research. nih.govnih.gov

Integration of Thalidomide-Derived Building Blocks with Advanced Chemical Biology Tools for Mechanistic Investigations

The availability of precisely defined and purified building blocks like this compound is essential for detailed mechanistic studies of PROTACs. These building blocks enable the systematic construction of degraders and corresponding negative controls (e.g., molecules with a mutated E3 ligand binding site) to rigorously validate that the observed cellular effects are due to degradation. escholarship.org

Advanced biophysical techniques are employed to dissect the mode of action of the resulting PROTACs. dundee.ac.uk Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are used to measure the binding affinities of the PROTAC to both the target protein and CRBN, and to quantify the cooperativity and stability of the ternary complex. dundee.ac.uk X-ray crystallography and cryo-electron microscopy can provide atomic-level structural insights into how the PROTAC orients the target protein and the E3 ligase for efficient ubiquitin transfer. researchgate.net These mechanistic investigations, underpinned by well-characterized chemical tools, are crucial for establishing structure-activity relationships and guiding the rational design of the next generation of more potent and selective protein degraders. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonym | Thalidomide-4'-O-PEG5-C2-acid |

| Function | Degrader building block for PROTAC synthesis. tenovapharma.com |

| Structure | Contains a thalidomide moiety (CRBN ligand), a 5-unit PEG linker, and a terminal carboxylic acid. tenovapharma.com |

| CAS Number | 2353563-48-9 tenovapharma.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Thalidomide |

| Pomalidomide |

| Lenalidomide (B1683929) |

| Avadomide |

| IKZF1 |

| IKZF3 |

| JQ1 |

| MZ1 |

| ARV-825 |

| dBET1 |

| Thal-SNS-032 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.